molecular formula C18H28Cl2N4O B1456846 N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride CAS No. 1420537-73-0

N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride

Cat. No.: B1456846
CAS No.: 1420537-73-0
M. Wt: 387.3 g/mol
InChI Key: NDDMCZNBIVPWAP-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride is a chemical compound with the molecular formula C18H28Cl2N4O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The cyanophenyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal agent.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: A piperazine derivative used as an antipsychotic medication.

Uniqueness

N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride is unique due to its specific structural features, such as the cyanophenyl group and the hexanamide chain, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives .

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-6-piperazin-1-ylhexanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O.2ClH/c19-14-16-5-7-17(8-6-16)15-21-18(23)4-2-1-3-11-22-12-9-20-10-13-22;;/h5-8,20H,1-4,9-13,15H2,(H,21,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDMCZNBIVPWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCCC(=O)NCC2=CC=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
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N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Reactant of Route 3
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Reactant of Route 4
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Reactant of Route 5
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(4-cyanophenyl)methyl]-6-(piperazin-1-yl)hexanamide dihydrochloride

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